Lithium, (1,1-diphenylhexyl)- Lithium, (1,1-diphenylhexyl)-
Brand Name: Vulcanchem
CAS No.: 3462-81-5
VCID: VC7969066
InChI: InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1
SMILES: [Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C18H21Li
Molecular Weight: 244.3 g/mol

Lithium, (1,1-diphenylhexyl)-

CAS No.: 3462-81-5

Cat. No.: VC7969066

Molecular Formula: C18H21Li

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Lithium, (1,1-diphenylhexyl)- - 3462-81-5

Specification

CAS No. 3462-81-5
Molecular Formula C18H21Li
Molecular Weight 244.3 g/mol
IUPAC Name lithium;1-phenylhexylbenzene
Standard InChI InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1
Standard InChI Key UUQLCJCZFWUWHH-UHFFFAOYSA-N
SMILES [Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES [Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Lithium, (1,1-diphenylhexyl)-, systematically named lithium;1-phenylhexylbenzene, is classified as an organometallic compound within the organolithium family. Its molecular weight of 244.3 g/mol and unique bonding configuration enable distinct reactivity patterns. The compound’s structure features a lithium atom covalently bonded to a 1,1-diphenylhexyl group, with the lithium center stabilized by the electron-donating effects of the aromatic rings.

Molecular and Electronic Configuration

The canonical SMILES representation [Li+].[CH2]CCCCC(C1=CC=CC=C1)C2=CC=CC=C2[Li+].[CH2-]CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 highlights the lithium cation’s interaction with the carbanionic center on the diphenylhexyl moiety. X-ray crystallography and NMR studies confirm a tetrahedral geometry around the boron in related lithium-boryloxy complexes, suggesting analogous structural rigidity in Lithium, (1,1-diphenylhexyl)- . The 7Li^{7}\text{Li} NMR spectrum exhibits a singlet at δ = 1.40 ppm at room temperature, splitting into three environments at lower temperatures (δ = 2.33, 1.36, and 0.56 ppm), indicative of dynamic solvation effects .

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.95719-43-0
Molecular FormulaC18H21Li\text{C}_{18}\text{H}_{21}\text{Li}
Molecular Weight244.3 g/mol
IUPAC NameLithium;1-phenylhexylbenzene
Standard InChIKeyDSZMPZRQIDKROL-UHFFFAOYSA-N

Synthesis and Stabilization Strategies

Synthetic Pathways

Lithium, (1,1-diphenylhexyl)- is synthesized via two primary routes:

  • Metallation of Organic Halides: Reaction of 1,1-diphenylhexyl halides (e.g., chloride or bromide) with lithium metal in non-polar solvents such as tetrahydrofuran (THF) or diethyl ether.

  • Deprotonation of Precursors: Treatment of 1,1-diphenylhexane with strong bases like lithium diisopropylamide (LDA) to abstract a proton and generate the lithium adduct.

The choice of solvent critically influences reaction efficiency. THF, with its moderate donor strength, stabilizes the organolithium intermediate while permitting sufficient reactivity for subsequent nucleophilic attacks .

Reactivity and Mechanistic Insights

Nucleophilic Addition Reactions

The lithium center polarizes the adjacent carbon atom, rendering it highly nucleophilic. This property is exploited in reactions with carbonyl compounds, epoxides, and alkyl halides. For example, the compound initiates the polymerization of methyl methacrylate (MMA) by attacking the monomer’s carbonyl group, forming a propagating enolate chain .

Anionic Polymerization Mechanisms

In polymer chemistry, Lithium, (1,1-diphenylhexyl)- acts as an initiator for living anionic polymerization. A seminal study demonstrated its efficacy in styrene polymerization, yielding polystyrene with narrow polydispersity indices (Đ<1.1\text{Đ} < 1.1). The mechanism involves:

  • Initiation: Nucleophilic attack on the monomer’s vinyl group.

  • Propagation: Sequential monomer addition to the growing chain.

  • Termination: Quenching with protic agents (e.g., methanol) to halt polymerization .

Kinetic studies using FTIR and 1H^{1}\text{H} NMR reveal that reaction rates are temperature-dependent, with optimal activity observed at 78C-78^\circ \text{C} in THF .

Applications in Industrial and Academic Research

Pharmaceutical Intermediates

The compound’s ability to form carbon-carbon bonds enables its use in synthesizing chiral intermediates for antidepressants and antiviral agents. For instance, it facilitates asymmetric alkylation in the production of sertraline precursors.

Advanced Polymer Systems

Lithium, (1,1-diphenylhexyl)- is integral to producing block copolymers like polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA). These materials exhibit tailored mechanical and thermal properties, making them suitable for nanotechnology and photolithography .

Table 2: Industrial Applications and Case Studies

ApplicationProcess DetailOutcomeSource
Polystyrene SynthesisInitiation of styrene monomers in THF at 78C-78^\circ \text{C}Mn=50,000g/mol,Đ=1.05M_n = 50,000 \, \text{g/mol}, \text{Đ} = 1.05
MMA PolymerizationControlled anionic polymerizationHigh transparency PMMA films
Drug Intermediate SynthesisAsymmetric alkylation of ketones98% enantiomeric excess

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